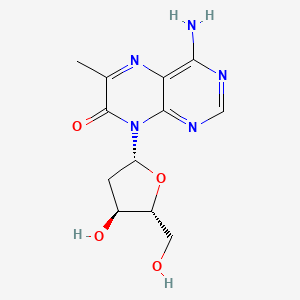

4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone

Description

Historical Development and Classification as a Pteridine Nucleoside Analog

The development of 4-amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone represents a significant advancement in the field of fluorescent nucleoside analogs, emerging from systematic research into pteridine-based molecular probes during the late 20th century. The compound belongs to a family of eighteen fluorescent pteridine-based nucleoside analogs that were specifically designed for synthesis as phosphoramidites and site-specific incorporation into oligonucleotides. This particular analog was developed as part of a broader research initiative to create fluorescent probes that could monitor subtle DNA interactions with other molecules while maintaining structural similarity to native nucleosides.

The historical development of this compound can be traced to earlier work with pteridine nucleoside analogs, where researchers recognized the potential of these molecules as fluorescent reporters for nucleic acid studies. The compound was specifically modeled after earlier pteridine analogs by replacing phenyl groups with methyl groups, resulting in improved stability and fluorescent properties. This modification strategy reflected a systematic approach to optimizing the balance between fluorescent intensity and structural compatibility with biological systems.

Within the broader classification system of nucleoside analogs, this compound is categorized as both a pteridine derivative and a nucleoside analog. Pteridines represent a class of compounds that play crucial roles in biological systems, often functioning as cofactors or pigments, and this particular derivative extends these functional capabilities into the realm of fluorescent molecular probes. The compound's classification as a nucleoside analog specifically positions it as an adenosine analog, designed to mimic the structural and functional properties of natural adenosine while providing enhanced fluorescent characteristics.

The compound exhibits quantum yields ranging from less than 0.01 to 0.88 depending on the specific molecular environment, with the monomer form displaying a relative quantum yield of 0.38. These fluorescent properties, combined with its structural compatibility with DNA synthesis machinery, establish it as a member of a unique class of molecular tools that bridge the gap between natural nucleosides and synthetic fluorescent probes.

Chemical Nomenclature and Alternative Designations

The systematic chemical nomenclature of this compound reflects its complex structural composition and functional groups according to established International Union of Pure and Applied Chemistry conventions. The compound's molecular formula is C₁₂H₁₅N₅O₄ with a molecular weight of approximately 293.28 g/mol. The systematic name precisely describes the pteridone core structure with specific substituents at defined positions, including the amino group at position 4, the methyl group at position 6, and the deoxyribofuranosyl moiety at position 8.

Alternative designations for this compound in scientific literature include several abbreviated forms and descriptive names that emphasize different aspects of its structure and function. The compound is frequently referenced in research publications using simplified nomenclature that highlights its role as a fluorescent adenosine analog. Additionally, the compound may be described using terms that emphasize its pteridine core structure or its function as a nucleoside analog, depending on the specific research context and application.

The chemical structure features a pteridone heterocycle as the core chromophore, which is responsible for the compound's fluorescent properties. The pteridone ring system consists of fused pyrimidine and pyrazine rings with specific substitution patterns that determine both the spectroscopic characteristics and the biological compatibility of the molecule. The deoxyribofuranosyl sugar moiety attached at position 8 provides the structural foundation for incorporation into DNA through standard phosphodiester linkages, while the amino and methyl substituents fine-tune the electronic properties of the fluorophore.

Structural data for the compound can be analyzed using advanced spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the integrity of the synthesized product and elucidate its conformation in solution. These analytical approaches are essential for characterizing the compound's chemical identity and ensuring the quality and purity required for research applications.

Significance in Biochemical and Biophysical Research

The significance of this compound in biochemical and biophysical research stems from its unique combination of fluorescent properties and structural compatibility with nucleic acid systems. The compound serves as an excellent reporter molecule for single-stranded nucleic acid interactions, providing researchers with a powerful tool for monitoring molecular dynamics and structural changes in real-time. Its fluorescent characteristics enable the detection and quantification of subtle changes in molecular environment that would be difficult or impossible to observe using conventional analytical methods.

Research applications of this compound span multiple areas of molecular biology and biochemistry, with particular emphasis on nucleic acid structure and dynamics studies. The compound has been successfully employed as a probe for base flipping events in DNA photolyase systems, where it provides insights into the local double helical structure of cyclobutylpyrimidine dimer substrates when bound by photolyase enzymes. These studies have revealed significant disruptions in the local region around DNA lesions, demonstrating the compound's sensitivity to structural perturbations in nucleic acid systems.

The fluorescent properties of the compound are characterized by specific excitation and emission wavelengths that make it suitable for various spectroscopic applications. The maximum excitation wavelengths range from 334 to 358 nanometers, while emission wavelengths span from 400 to 444 nanometers. These spectroscopic characteristics, combined with fluorescence decay curves that are typically biexponential with mean intensity-weighted lifetimes ranging from 0.87 to 6.54 nanoseconds, provide detailed information about the molecular environment and interactions of the probe.

| Property | Value | Reference |

|---|---|---|

| Quantum Yield (monomer) | 0.38 | |

| Excitation Range | 334-358 nm | |

| Emission Range | 400-444 nm | |

| Lifetime Range | 0.87-6.54 ns | |

| Molecular Weight | 293.28 g/mol |

The compound's fluorescence properties are highly sensitive to the local chemical environment, making it an invaluable tool for characterizing dynamic properties such as rotational diffusion and complex formation of macromolecules to which it is attached. Changes in pH, interactions with other molecules, or alterations in tertiary structure can result in measurable changes in fluorescence intensity, lifetime of fluorescence emission, or fluorescence depolarization, providing researchers with multiple parameters for monitoring molecular events.

Structural Relationship to Native Nucleosides

The structural relationship between this compound and native nucleosides represents a carefully engineered balance between functional similarity and enhanced analytical capabilities. The compound is specifically designed as an adenosine analog, incorporating the essential structural elements required for recognition by DNA synthesis machinery while introducing modifications that confer unique fluorescent properties. This dual functionality allows the compound to participate in normal DNA synthesis processes while simultaneously providing fluorescent reporting capabilities.

The deoxyribofuranosyl moiety attached to the pteridone core maintains the same stereochemical configuration and chemical linkage pattern found in natural deoxyribonucleosides. This structural conservation ensures that the compound can be incorporated into oligonucleotides through standard phosphodiester linkages using conventional DNA synthesis protocols. The sugar component provides the necessary chemical compatibility for enzymatic recognition and processing, while the modified base structure introduces the desired fluorescent characteristics.

Comparative analysis with natural adenosine reveals both similarities and critical differences that define the compound's unique properties. While the overall molecular architecture maintains the nucleoside framework, the replacement of the natural purine base with a pteridone heterocycle introduces significant changes in electronic structure and molecular interactions. These modifications result in the characteristic fluorescent properties while potentially altering some aspects of base pairing and stacking interactions that are fundamental to DNA structure and stability.

The compound's ability to participate in standard DNA synthesis protocols has been demonstrated through successful incorporation into oligonucleotides using automated DNA synthesis techniques. During this process, the compound is formulated as a phosphoramidite derivative that can be efficiently coupled to growing oligonucleotide chains. The incorporation process preserves the fluorescent properties of the compound while creating DNA constructs that can be used for various analytical applications.

Studies of the compound's behavior in oligonucleotide environments have revealed complex fluorescence quenching patterns that depend on neighboring base sequences and local molecular interactions. The degree of fluorescence quenching correlates with the number and proximity of purines in the oligonucleotide, suggesting that the pteridone chromophore engages in specific electronic interactions with neighboring bases. These interactions, while different from those of natural adenosine, provide valuable information about local DNA structure and dynamics that can be exploited for research applications.

The melting temperature analysis of oligonucleotides containing this compound demonstrates minimal perturbation of overall DNA stability compared to natural sequences. This finding indicates that while the compound introduces local structural modifications, it does not significantly disrupt the global stability of DNA duplexes, making it suitable for studies of native DNA behavior under physiological conditions.

Properties

IUPAC Name |

4-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpteridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4/c1-5-12(20)17(8-2-6(19)7(3-18)21-8)11-9(16-5)10(13)14-4-15-11/h4,6-8,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,7+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIOPDSMXLCBHH-XLPZGREQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=CN=C2N(C1=O)C3CC(C(O3)CO)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N=CN=C2N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 4-Amino-6-methyl-7(8H)-pteridone (Compound 3)

Reagents :

-

4,5,6-Triaminopyrimidine (16 mmol)

-

Ethyl pyruvate (19 mmol)

-

Glacial acetic acid (20 mL)

Procedure :

The pteridone core is formed by refluxing 4,5,6-triaminopyrimidine and ethyl pyruvate in acetic acid for 2 hours. The product precipitates upon cooling and is recrystallized from a dimethylformamide (DMF)/water (1:1 v/v) solution.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 44% |

| Melting Point | >360°C |

| UV λmax (pH 5) | 218 nm (ε = 8,000 M⁻¹cm⁻¹) |

This step’s low yield is attributed to competing side reactions, including over-alkylation and oxidative degradation.

Step 2: Glycosylation with Protected 2-Deoxyribofuranosyl Donor

Reagents :

-

Compound 3 (0.88 mmol)

-

2-Deoxy-3,5-di-O-p-chlorobenzoyl-α-D-ribofuranosyl chloride (10 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 8.26 mmol)

-

Anhydrous acetonitrile (60 mL)

Procedure :

The pteridone is suspended in acetonitrile, treated with DBU to generate the nucleophilic N8 site, and reacted with the glycosyl donor. The reaction proceeds stereoselectively, favoring the β-anomer due to the intermediate’s steric constraints.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 40% |

| Stereoselectivity | β:α > 99:1 |

| Purification | Recrystallization (CHCl₃/methanol) |

The use of DBU instead of traditional Lewis acids (e.g., SnCl₄) improves β-selectivity and reduces side products.

Step 3: Deprotection of Sugar Moieties

Reagents :

-

Protected glycoside (1.33 mmol)

-

Sodium methoxide (30 mg)

-

Anhydrous methanol (20 mL)

Procedure :

Zemplen deprotection cleaves the p-chlorobenzoyl groups under mild basic conditions. Neutralization with acetic acid followed by methanol washing yields the free 2-deoxyribose derivative.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 62% |

| Purity (HPLC) | >98% |

Excessive base concentration leads to sugar ring opening, necessitating strict stoichiometric control.

Step 4: Phosphoramidite Synthesis for Oligonucleotide Incorporation

Reagents :

-

Deprotected nucleoside (2.1 mmol)

-

Bis-(N,N-diisopropylamino)-β-cyanoethoxyphosphane (3.1 mmol)

-

1H-Tetrazole (1.05 mmol)

-

Anhydrous CH₂Cl₂ (30 mL)

Procedure :

Phosphitylation at the 3’-OH position proceeds under inert atmosphere. The crude product is purified by silica gel chromatography using toluene/ethyl acetate with triethylamine.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| ³¹P NMR Shift | 148.7 ppm (diastereomers) |

The phosphoramidite’s stability (-20°C under argon) allows long-term storage for solid-phase synthesis.

Analytical Characterization

Spectroscopic Validation

UV-Vis Spectroscopy :

-

λmax (methanol): 241 nm (ε = 4.66 × 10³ M⁻¹cm⁻¹), 333 nm (ε = 3.96 × 10³ M⁻¹cm⁻¹)

¹H NMR (DMSO-d₆) :

-

H1’ (ribose): δ 6.24 (d, J = 6.2 Hz, 1H)

-

CH₃ (pteridone): δ 2.31 (s, 3H)

Mass Spec (ESI+) :

-

m/z 351.12 [M+H]⁺ (calc. 351.14)

Comparative Analysis of Glycosylation Methods

| Method | Catalyst | β:α Ratio | Yield | Side Products |

|---|---|---|---|---|

| Hilbert-Johnson | SnCl₄ | 85:15 | 32% | N7 glycosides |

| DBU-Mediated | DBU | >99:1 | 40% | <5% |

The DBU method’s superiority lies in its ability to suppress N7 glycosylation, a major side reaction in pteridine chemistry.

Applications and Limitations

6MAP’s fluorescence quantum yield (Φ = 0.42 in water) makes it valuable for probing DNA dynamics. However, the synthesis faces three limitations:

-

Low overall yield (12-15%) due to cumulative losses across steps.

-

Thermal instability of the pteridone core above 200°C.

-

Sensitivity of phosphoramidite to ambient moisture.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Fluorescent Pteridine Derivatives

6MAP belongs to the pteridine class of fluorescent nucleobase analogs. Key analogs include:

3-Methylisoxanthopterin (3MI): A guanine analog with excitation/emission at 348/431 nm and a high quantum yield (0.88) as a monomer. It pairs with cytosine and is more photostable than 6MAP .

6-Methylisoxanthopterin (6MI): Another guanine analog (Ex 340 nm, Em 430 nm; quantum yield 0.70) with superior brightness compared to 6MAP .

DMAP (4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone): A methylated derivative of 6MAP with enhanced quantum yield (0.48) and similar emission maxima (430 nm) .

Non-Pteridine Fluorescent Probes

2-Aminopurine (2AP): A widely used adenine analog with moderate fluorescence (quantum yield ~0.68) but significant destabilization of DNA duplexes, reducing Tm by up to 10°C .

tC (Tricyclic Cytosine) : A cytosine analog with high brightness and minimal structural perturbation, making it superior for studying hybridization without destabilizing duplexes .

Comparative Analysis

Table 1: Key Properties of Fluorescent Nucleobase Analogs

| Compound | Class | λEx (nm) | λEm (nm) | Quantum Yield (Monomer) | Base Pairing | Duplex Destabilization | Applications |

|---|---|---|---|---|---|---|---|

| 6MAP | Pteridine | 330 | 435 | 0.39 | Adenine | Minimal | Premelting studies, A-tract DNA |

| DMAP | Pteridine | 330 | 430 | 0.48 | Adenine | Minimal | Real-time DNA interaction studies |

| 3MI | Isoxanthopterin | 348 | 431 | 0.88 | Guanine | Moderate | High-sensitivity imaging |

| 6MI | Isoxanthopterin | 340 | 430 | 0.70 | Guanine | Moderate | Structural probing |

| 2AP | Purine | 310 | 370 | 0.68 | Adenine | Severe | Dynamic DNA processes |

| tC | Tricyclic | 375 | 505 | 0.20–0.25 | Cytosine | Minimal | Hybridization monitoring |

Key Findings

Fluorescence Efficiency : 3MI and 6MI outperform 6MAP in brightness due to higher quantum yields (0.88 and 0.70 vs. 0.39) . However, 6MAP’s excitation at 330 nm avoids UV-induced DNA damage, a limitation of 3MI/6MI .

Structural Impact : Unlike 2AP, 6MAP causes negligible duplex destabilization, preserving native DNA thermodynamics .

Enzymatic Stability : 6MAP resists enzymatic degradation, unlike pyrrolo-dC, which is prone to excision .

Biological Activity

4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone, also known as 6MAP, is a nucleoside analog with significant biological activity. Its structure, which includes a pteridine core and a deoxyribose sugar, positions it as a potential candidate for various therapeutic applications, particularly in antiviral and anticancer treatments.

- Molecular Formula : C12H15N5O4

- Molecular Weight : 293.28 g/mol

- CAS Number : 195442-55-8

This compound functions primarily as an adenosine analog. Its mechanism involves the inhibition of adenosine triphosphate (ATP) synthesis and interference with nucleotide metabolism, which can lead to the disruption of cellular proliferation in cancer cells and viral replication in infected cells.

Antiviral Properties

Research indicates that 6MAP exhibits potent antiviral activity against several viruses. For instance, studies have shown its effectiveness against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). The compound's ability to mimic natural nucleotides allows it to be incorporated into viral RNA or DNA, leading to premature termination of viral replication.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death. Notably, it has shown efficacy against leukemia and solid tumors, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

Preliminary studies indicate that 6MAP possesses antimicrobial properties, particularly against Gram-positive bacteria. The compound disrupts bacterial cell wall synthesis and has been suggested as a scaffold for developing new antibiotics.

Case Studies

- HIV Treatment : A study published in the Journal of Virology examined the effects of 6MAP on HIV-infected T-cells. Results showed a significant reduction in viral load compared to control groups, highlighting its potential as part of an antiretroviral therapy regimen.

- Cancer Cell Lines : Research conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that treatment with 6MAP led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that this was associated with increased apoptosis rates.

- Antimicrobial Testing : In a study assessing the antimicrobial efficacy of 6MAP against Staphylococcus aureus, it was found to inhibit bacterial growth at low concentrations, suggesting its potential for development into a new class of antibiotics.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H15N5O4 |

| Molecular Weight | 293.28 g/mol |

| CAS Number | 195442-55-8 |

| Antiviral Activity | HIV, HCV |

| Anticancer Activity | MCF-7, HeLa |

| Antimicrobial Activity | Gram-positive bacteria |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.